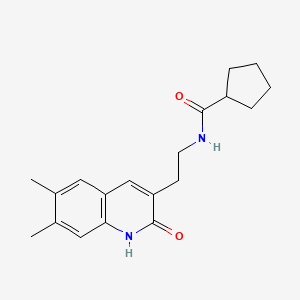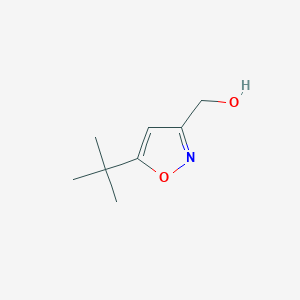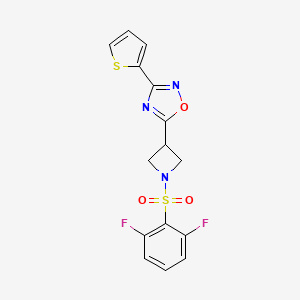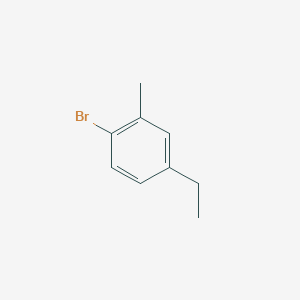![molecular formula C16H17N3O2S B2451404 6-シクロプロピル-2-(2-(6,7-ジヒドロチエノ[3,2-c]ピリジン-5(4H)-イル)-2-オキソエチル)ピリダジン-3(2H)-オン CAS No. 2034493-08-6](/img/structure/B2451404.png)
6-シクロプロピル-2-(2-(6,7-ジヒドロチエノ[3,2-c]ピリジン-5(4H)-イル)-2-オキソエチル)ピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound characterized by a complex heterocyclic structure. It features a cyclopropyl group, a thieno[3,2-c]pyridine ring system, and a pyridazinone moiety, making it an interesting subject in medicinal chemistry and materials science.
科学的研究の応用
6-Cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one finds applications in several fields:
Chemistry: : As an intermediate for the synthesis of other complex molecules.
Biology: : Used in biochemical studies to probe enzyme functions or receptor interactions.
Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
Initial Construction: The synthesis starts with the preparation of a thieno[3,2-c]pyridine precursor, which involves a multi-step reaction sequence including cyclization reactions and various functional group transformations.
Formation of the Pyridazinone Ring: This step typically involves a condensation reaction between the thieno[3,2-c]pyridine derivative and an appropriate nitrile or ester compound, facilitating the formation of the pyridazinone core under controlled conditions.
Industrial Production Methods: Scaling up the synthesis for industrial purposes would necessitate optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysis: : Using catalysts to lower the activation energy and improve reaction rates.
Temperature and Pressure Control: : Regulating these parameters to optimize reaction kinetics.
Purification Techniques: : Utilizing crystallization, chromatography, or distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: : Suitable reducing agents can convert specific functional groups within the molecule to simpler forms.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound's functional groups, enabling the synthesis of diverse analogs.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products: The products of these reactions can include various functionalized derivatives that maintain the core structure but possess different reactive sites or electronic properties.
作用機序
The compound exerts its effects through interactions at the molecular level, typically involving:
Molecular Targets: : Enzymes, receptors, or other biomolecules that it binds to or modifies.
Pathways: : Can influence biochemical pathways by either activating or inhibiting specific proteins, thus altering cellular processes.
類似化合物との比較
Compared to other compounds with similar structures, such as other pyridazinones or thienopyridines, 6-cyclopropyl-2-(2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity towards certain molecular targets. List of Similar Compounds :
Thieno[3,2-c]pyridine derivatives
Other pyridazinone analogs
Would you like to dive deeper into any specific section?
特性
IUPAC Name |
6-cyclopropyl-2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c20-15-4-3-13(11-1-2-11)17-19(15)10-16(21)18-7-5-14-12(9-18)6-8-22-14/h3-4,6,8,11H,1-2,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDLBPQRZSMWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=C(C3)C=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2451321.png)
![3-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2451323.png)
![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)


![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)
![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2451333.png)
![3-[(diethylamino)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2451334.png)
![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)
![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)

